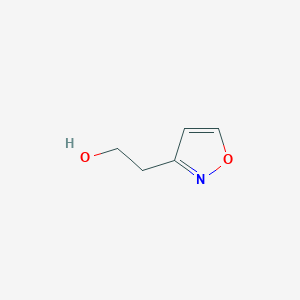

2-Isoxazol-3-ylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2-(1,2-oxazol-3-yl)ethanol |

InChI |

InChI=1S/C5H7NO2/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2 |

InChI Key |

AADUNGUUVWMGSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isoxazol 3 Ylethanol and Its Derivatives

Strategies for Constructing the Isoxazole (B147169) Nucleus

The formation of the isoxazole ring can be achieved through various synthetic strategies, which can be broadly categorized into cyclization reactions and 1,3-dipolar cycloaddition reactions. These approaches offer versatility in introducing a wide range of substituents onto the isoxazole core, allowing for the synthesis of a diverse library of derivatives.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the isoxazole ring from acyclic precursors. These methods often involve the formation of a key N-O bond within the molecule to close the ring.

Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine (B1172632)

One of the most classical and widely employed methods for isoxazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, often referred to as the Claisen isoxazole synthesis. rsc.org This reaction proceeds by the initial formation of an oxime intermediate from one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the isoxazole ring. researchgate.net

However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential for the formation of a mixture of regioisomeric isoxazoles. rsc.org The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. To address this, methodologies have been developed to control the regioselectivity by varying solvents, using additives like pyridine, or employing Lewis acids such as BF3 to activate a specific carbonyl group. rsc.org For instance, the use of β-enamino diketones as precursors allows for regiochemical control through manipulation of the reaction conditions, providing access to specific 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.org

Three-component cyclocondensation reactions involving an aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride have also been established for the synthesis of isoxazol-5(4H)-ones. niscpr.res.in These reactions can be performed in environmentally benign solvents like water and at room temperature, offering a green and efficient approach. niscpr.res.in

| Precursor Type | Reagents & Conditions | Product Type | Reference |

| 1,3-Diketones | Hydroxylamine hydrochloride, DMSO | 1,2-Isoxazoles | nanobioletters.com |

| β-Enamino diketones | Hydroxylamine hydrochloride, various solvents/additives | Regioisomeric isoxazoles | rsc.org |

| Aldehydes, β-ketoesters, Hydroxylamine | Sodium malonate, Water, 25°C | Isoxazol-5(4H)-ones | niscpr.res.in |

Microwave-Assisted Cyclization Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced regioselectivity. In the context of isoxazole synthesis, microwave-assisted methods have been successfully applied to various cyclization reactions.

For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes can be efficiently carried out under microwave irradiation to produce 3,5-disubstituted isoxazoles. rsc.org This technique has been utilized in the synthesis of unique isoxazole-linked glyco-conjugates, where the reaction time was dramatically reduced from hours to minutes compared to conventional heating. rsc.org Similarly, the synthesis of spiro[chromeno[4,3-d]isoxazole-1,3'-indolin]-2'-one derivatives via a one-pot, two-component 1,3-dipolar cycloaddition is efficiently achieved under microwave irradiation in an aqueous medium. bohrium.com

Microwave-assisted synthesis has also been employed for the preparation of 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate in the presence of various catalysts under solvent-free conditions. rsc.org

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkynes | Microwave irradiation | Reduced reaction time | rsc.org |

| Three-Component Reaction | Aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Microwave irradiation, Solvent-free | Shorter reaction times, Green chemistry | rsc.org |

| 1,3-Dipolar Cycloaddition | 2H-chromene, N-arylisatin nitrones | Microwave irradiation, Aqueous medium | Efficient, Green synthesis | bohrium.com |

Decarboxylative Cyclization Approaches

Decarboxylative cyclization represents a modern and efficient strategy for the construction of heterocyclic rings. While the direct decarboxylative cyclization to form the isoxazole ring of 2-Isoxazol-3-ylethanol is not extensively documented in the provided search results, related decarboxylative transformations involving isoxazole derivatives highlight the potential of this methodology.

For example, a silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides has been developed for the synthesis of oxazoles, which are isomeric with isoxazoles. nih.gov This method proceeds through a radical decarboxylative process. nih.gov

In a different context, ruthenium-catalyzed rearrangements of 4-alkylidene-isoxazol-5-ones can proceed through a non-decarboxylative pathway to yield pyrazole- and isoxazole-4-carboxylic acids. uninsubria.it This indicates that the isoxazole ring itself can be stable under certain catalytic conditions that promote decarboxylation in other contexts. The direct fluorination of isoxazole acids can also occur via decarboxylation. rsc.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including isoxazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Nitrile Oxide Cycloaddition with Alkynes/Alkenes

The reaction of nitrile oxides (the 1,3-dipole) with alkynes or alkenes (the dipolarophiles) is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis, respectively. researchgate.net The cycloaddition of nitrile oxides with alkynes leads directly to the formation of the aromatic isoxazole ring. mdpi.com

This method offers a high degree of regioselectivity, which can often be controlled by the reaction conditions and the nature of the substituents on both the nitrile oxide and the alkyne. mdpi.commdpi.com For instance, ruthenium(II)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with aryl alkynes can preferentially lead to the formation of 3,4-diaryl-substituted isoxazoles, whereas thermal conditions with a base may favor the 3,5-diaryl regioisomer. nih.gov N-Heterocyclic carbene (NHC) catalysis has also been employed to promote the regioselective synthesis of 3,5-di- and 3,4,5-trisubstituted isoxazoles from nitrile oxides and alkynes. rsc.org

The nitrile oxides themselves are typically generated in situ from the corresponding aldoximes using an oxidizing agent or from hydroximoyl chlorides with a base. This in situ generation avoids the need to handle the potentially unstable nitrile oxide intermediates. Intramolecular nitrile oxide cycloaddition (INOC) reactions, where the nitrile oxide and the alkyne or alkene are part of the same molecule, provide an efficient route to fused isoxazole systems. mdpi.com

| Catalyst/Condition | Dipolarophile | Product Regioselectivity | Reference |

| Ru(II) catalyst | Aryl alkynes | 3,4-disubstituted isoxazoles | nih.gov |

| Thermal (base) | Aryl alkynes | 3,5-disubstituted isoxazoles | nih.gov |

| N-Heterocyclic Carbene (NHC) | Alkynes | 3,5-di- and 3,4,5-trisubstituted isoxazoles | rsc.org |

| Intramolecular | Tethered alkyne | Fused 3,4-disubstituted isoxazole | mdpi.com |

Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles

The catalytic condensation of primary nitro compounds with dipolarophiles represents a powerful and direct route for the construction of the isoxazole ring. researchgate.netrsc.org This method typically involves the in-situ generation of nitrile oxides from primary nitroalkanes, which then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene. nih.govcore.ac.uk

A key advantage of this approach is the ability to form the isoxazole core in a single, often catalytic, step, avoiding the need for harsh conditions or stoichiometric reagents. researchgate.net Various catalytic systems have been developed to facilitate this transformation, including the use of bases and copper salts. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and regioselectivity. For instance, a copper/base catalytic system is often employed for the condensation of primary nitro compounds with terminal acetylenes to produce 3,5-disubstituted isoxazoles. researchgate.net

The reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio can also lead to isoxazole derivatives. researchgate.netrsc.org Modifications to this process allow for the controlled placement of substituents on the heterocyclic ring. researchgate.net While this method is versatile for various isoxazole derivatives, its direct application to synthesize a precursor for 2-isoxazol-3-ylethanol would necessitate a dipolarophile containing a protected or masked ethanol (B145695) functionality.

| Catalyst System | Nitro Compound | Dipolarophile | Product Type | Reference |

| Copper/Base | Primary Nitroalkane | Terminal Alkyne | 3,5-Disubstituted Isoxazole | researchgate.net |

| Base Catalysis | Primary Nitro Compound | Alkene/Alkyne | Isoxazoline/Isoxazole | unifi.it |

| Organocatalysis (e.g., DABCO) | Activated Nitro Compound | Electron-poor Olefin | Isoxazoline | nih.govnih.gov |

Multi-Step Synthesis Pathways

The synthesis of 2-isoxazol-3-ylethanol and its derivatives is often accomplished through multi-step reaction sequences that allow for the precise installation of the required functional groups. rsc.orgnih.gov These pathways typically involve the initial construction of a substituted isoxazole ring followed by functional group interconversions to introduce the ethanol side chain.

One common strategy begins with the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form a chalcone, which can then be cyclized with hydroxylamine hydrochloride to yield an isoxazole. derpharmachemica.com Another versatile approach is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.govrsc.org The substituents on the starting materials determine the final substitution pattern of the isoxazole ring.

For the synthesis of 2-isoxazol-3-ylethanol, a plausible multi-step route could involve the synthesis of an isoxazole-3-carboxylic acid ester, which is then reduced to the target alcohol. For example, the reaction of a β-ketoester with hydroxylamine can yield an isoxazole ester, a key intermediate that can be further functionalized. nih.gov

A representative multi-step synthesis could be envisioned as follows:

Formation of a β-ketoester: Condensation of a ketone with a dialkyl oxalate.

Isoxazole ring formation: Cyclization of the β-ketoester with hydroxylamine hydrochloride.

Reduction: Reduction of the resulting ester to the primary alcohol, 2-isoxazol-3-ylethanol.

This stepwise approach offers the flexibility to introduce a variety of substituents on the isoxazole ring by choosing the appropriate starting materials.

Functional Group Transformations and Side-Chain Elaboration

The introduction of the ethanol moiety onto a pre-formed isoxazole ring or the modification of existing side chains is a critical aspect of synthesizing 2-isoxazol-3-ylethanol and its derivatives. This is typically achieved through the reduction of precursor functional groups such as esters and carboxylic acids.

Reduction of Ester Precursors (e.g., Ethyl 2-(Benzo[d]isoxazol-3-yl)acetate)

The reduction of isoxazole-3-carboxylic acid esters is a direct and widely used method for the synthesis of 2-isoxazol-3-ylethanol. rsc.orgnih.gov Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this transformation. rsc.orgharvard.edumasterorganicchemistry.com

For instance, the synthesis of isoxazole-linked alcohols has been achieved by the reduction of the corresponding ester moiety with lithium aluminum hydride. rsc.orgnih.gov Similarly, ethyl 2-(benzo[d]isoxazol-3-yl)acetate can be reduced to 2-(benzo[d]isoxazol-3-yl)ethanol (B1279936) using LiAlH₄. sphinxsai.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. harvard.eduic.ac.uk

The general procedure involves the slow addition of the reducing agent to a solution of the ester at a low temperature, followed by a careful workup to decompose the excess hydride and the resulting aluminum salts. ic.ac.uk

| Ester Precursor | Reducing Agent | Solvent | Product | Reference |

| Isoxazole-linked ester | Lithium Aluminium Hydride (LiAlH₄) | Toluene | Isoxazole-linked alcohol | rsc.org |

| Ethyl 2-(benzo[d]isoxazol-3-yl)acetate | Lithium Aluminium Hydride (LiAlH₄) | Not specified | 2-(Benzo[d]isoxazol-3-yl)ethanol | sphinxsai.com |

| Ethyl acetate (B1210297) | Lithium Aluminium Hydride (LiAlH₄) | Not specified | Ethanol | doubtnut.comdoubtnut.com |

| Cinnamaldehyde | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Cinnamyl alcohol or Hydrocinnamyl alcohol | ic.ac.uk |

Direct Reduction of Carboxylic Acid Precursors

The direct reduction of carboxylic acids to primary alcohols offers a more convergent synthetic route, bypassing the need for esterification. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are the reagents of choice for this transformation due to their selectivity for carboxylic acids over many other functional groups. google.comorganic-chemistry.org

While LiAlH₄ can also reduce carboxylic acids, borane reagents are often preferred for their milder reaction conditions and easier workup procedures. harvard.eduorganic-chemistry.org The reduction of a carboxylic acid with borane typically involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol.

The application of this methodology to the synthesis of 2-isoxazol-3-ylethanol would involve the direct reduction of 2-(isoxazol-3-yl)acetic acid. This approach is particularly advantageous when the corresponding carboxylic acid is readily available or easily synthesized.

| Carboxylic Acid Precursor | Reducing Agent | Product | Key Features | Reference |

| General Carboxylic Acid | Borane-dimethyl sulfide (BMS) | Primary Alcohol | Selective for carboxylic acids. | organic-chemistry.org |

| General Carboxylic Acid | Borane-tetrahydrofuran (BTHF) | Primary Alcohol | Can also reduce amides to amines. | organic-chemistry.org |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Borane (BH₃) | 4,5-Dichloro-3-(hydroxymethyl)isothiazole | Selective reduction of the carboxy group. | researchgate.net |

Introduction of the Ethanol Moiety

Beyond the reduction of pre-existing functional groups, the ethanol side chain can be introduced through the construction of carbon-carbon bonds. One such method involves the reaction of an isoxazole-3-carbaldehyde (B1319062) with a suitable one-carbon nucleophile, followed by reduction.

For example, a Wittig reaction between an isoxazole-3-carbaldehyde and a methoxymethylenetriphenylphosphorane could yield an enol ether. smolecule.com Subsequent hydrolysis of the enol ether would produce the corresponding acetaldehyde (B116499) derivative, which can then be reduced to the desired 2-isoxazol-3-ylethanol using a mild reducing agent like sodium borohydride (B1222165).

Alternatively, the ethanol moiety can be introduced by reacting a suitable isoxazole electrophile, such as 3-(chloromethyl)isoxazole, with a two-carbon nucleophile that contains a protected hydroxyl group. For instance, a reaction with the anion of a protected 2-hydroxyacetonitrile, followed by deprotection and reduction of the nitrile, could yield the target alcohol.

Regioselective Synthesis Strategies

The regioselectivity of the isoxazole ring formation is a critical consideration in the synthesis of 3-substituted isoxazoles like 2-isoxazol-3-ylethanol. core.ac.uknih.gov The desired 3-substituted regioisomer must be selectively formed over other possible isomers, such as the 5-substituted one.

The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a powerful method for achieving regioselectivity. nih.govrsc.org The regiochemical outcome of this reaction is influenced by both electronic and steric factors of the reactants. Generally, the reaction of a nitrile oxide with a terminal alkyne preferentially yields the 3,5-disubstituted isoxazole. To obtain a 3-substituted isoxazole, a terminal alkyne with the desired side chain or a precursor to it would be reacted with a simple nitrile oxide, such as that derived from formaldehyde (B43269) oxime.

Another regioselective method involves the reaction of β-enamino diketones with hydroxylamine hydrochloride. core.ac.uk By carefully controlling the reaction conditions, such as the solvent and the presence of additives, it is possible to direct the cyclocondensation to favor the formation of a specific regioisomeric isoxazole. core.ac.uk For example, four different series of regioisomeric isoxazoles have been synthesized from the same β-enamino diketone precursor by varying the reaction conditions. core.ac.uk

| Method | Reactants | Key for Regioselectivity | Product | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Terminal Alkyne | Electronic and steric factors | 3,5-Disubstituted Isoxazole | nih.govrsc.org |

| Cyclocondensation | β-Enamino Diketone + Hydroxylamine HCl | Reaction conditions (solvent, additives) | Specific regioisomeric isoxazole | core.ac.uk |

| Hypervalent Iodine-Mediated Cycloaddition | Aldoxime + Unsaturated Substrate | Nature of substrate and iodine reagent | 3,4- or 3,4,5-Substituted Isoxazole | core.ac.uk |

| Reaction of N-hydroxyl-4-toluenesulfonamide | N-hydroxyl-4-toluenesulfonamide + α,β-Unsaturated Carbonyl | Tosyl moiety enhances nucleophilicity | 3-Substituted or 3,5-Disubstituted Isoxazole | organic-chemistry.org |

Green Chemistry Approaches in 2-Isoxazol-3-ylethanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazole derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nanobioletters.com While specific studies on 2-Isoxazol-3-ylethanol are part of a broader research area, the methodologies developed for the isoxazole scaffold are directly applicable.

Key green strategies in the synthesis of isoxazole derivatives include:

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives that have been successfully employed in isoxazole synthesis include water, polyethylene (B3416737) glycol (PEG), and ionic liquids. researchgate.netrsc.orgscirp.org Water is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Similarly, polyethylene glycol (PEG-400) has been used as a recyclable reaction medium, offering an environmentally safe and catalyst-free pathway for synthesizing isoxazole derivatives. rsc.org

Alternative Catalysts: The move away from hazardous and expensive metal catalysts is a core tenet of green chemistry. rsc.org Research has demonstrated the use of biodegradable catalysts, organo-basic catalysts, and even agro-waste as effective alternatives. researchgate.netnih.gov For instance, water extract of orange fruit peel ash (WEOFPA) has been utilized as an efficient, inexpensive, and eco-friendly catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, achieving yields of 86–92%. nih.gov Lipase, a biocatalyst, has also been employed in one-pot multicomponent reactions in water to produce isoxazole derivatives with excellent yields. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasonic techniques are being adopted as alternatives to conventional heating. nih.govpreprints.org Microwave-assisted synthesis can significantly enhance reaction rates, leading to higher selectivity and improved product yields in shorter timeframes. nih.gov Ultrasound-assisted synthesis offers benefits such as increased reaction efficiency, reduced energy consumption, and minimized byproduct formation. preprints.org These sonochemical methods align with green chemistry principles by promoting shorter reaction times and higher atom economy. preprints.org

Comparative Analysis of Synthetic Routes: Yields, Purity, and Scalability Considerations

The choice of a synthetic route for 2-Isoxazol-3-ylethanol and its derivatives depends on a careful evaluation of factors such as yield, purity, and the potential for large-scale production. Traditional methods are often being replaced by greener and more efficient alternatives.

A comparative analysis of various synthetic routes for isoxazole derivatives highlights the advantages of these modern approaches. While direct comparisons for 2-Isoxazol-3-ylethanol are limited, the data for related structures provide valuable insights.

Table 1: Comparative Data of Synthetic Routes for Isoxazole Derivatives

| Synthetic Method | Catalyst/Medium | Conditions | Yield (%) | Purity/Scalability Notes | Reference |

|---|---|---|---|---|---|

| Conventional Synthesis | Often requires purification by chromatography; scalability can be an issue due to harsh conditions and waste generation. | ||||

| One-Pot Three-Component Reaction | Antimony trichloride (B1173362) / Water | Room Temperature | High | Environmentally friendly, no organic solvent, short reaction times. researchgate.net | researchgate.net |

| One-Pot Three-Component Reaction | Lipase / Water | Room Temperature | Excellent | Biocatalyst, economical, easy work-up. researchgate.net | researchgate.net |

| One-Pot Three-Component Reaction | Pyruvic acid / Water | Room Temperature | Good to High | Mild and eco-friendly conditions, inexpensive organo-basic catalyst. researchgate.net | researchgate.net |

| One-Pot Three-Component Reaction | WEOFPA / Glycerol (B35011) | 60 °C | 86-92 | Benign, avoids hazardous solvents, inexpensive agro-waste catalyst. nih.gov | nih.gov |

| Microwave-Assisted Synthesis | Not specified | Microwave Irradiation | High | Enhanced reaction rate, high selectivity, improved yields compared to traditional heating. nih.gov | nih.gov |

| Ultrasound-Assisted Synthesis | Ceric Ammonium (B1175870) Nitrate (CAN) / Water | Ultrasound Probe | 95 | Reduced reaction time to 4 minutes, inexpensive and environmentally friendly oxidizing agent. preprints.org | preprints.org |

| Ionic Liquid-Based Synthesis | Triethyl ammonium acetate (TEAA) | 60 °C | 30-75 | Recyclable ionic liquid acts as both solvent and catalyst. scirp.org | scirp.org |

The data indicate that green chemistry approaches often lead to high or even excellent yields, comparable or superior to traditional methods. For example, the use of an ultrasonic probe with a CAN catalyst in water resulted in a 95% yield in just four minutes. preprints.org Similarly, using an agro-waste catalyst (WEOFPA) in glycerol afforded yields up to 92%. nih.gov

In terms of purity, many green methods offer the advantage of easier work-up procedures and cleaner reaction profiles, which can reduce the need for extensive purification steps. nih.gov The use of water as a solvent often allows for simple filtration to isolate the product. researchgate.net

Regarding scalability, while many of these novel methods are developed on a laboratory scale, they often possess characteristics that are favorable for industrial application. researchgate.net The use of inexpensive and recyclable catalysts, avoidance of hazardous solvents, and reduced energy consumption contribute to the economic and environmental viability of scaling up these processes. rsc.orgmatanginicollege.ac.in However, scaling up reactions that require specialized equipment, such as microwave reactors or high-power ultrasonic probes, may present challenges that need to be addressed.

Chemical Reactivity and Mechanistic Investigations of 2 Isoxazol 3 Ylethanol

Reaction Pathways of the Hydroxyl Group

The ethanol (B145695) side chain of 2-Isoxazol-3-ylethanol provides a reactive hydroxyl group that can participate in various oxidation, alkylation, and esterification reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

Oxidation Reactions (e.g., to Aldehydes or Ketones)

The primary alcohol of 2-Isoxazol-3-ylethanol can be oxidized to form the corresponding aldehyde, 2-(isoxazol-3-yl)acetaldehyde, or further to a carboxylic acid. The selective oxidation to the aldehyde requires mild conditions to prevent overoxidation. Common methods for this transformation include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an electrophilic agent like oxalyl chloride, or the use of specific oxidizing agents such as Dess-Martin periodinane. google.combeilstein-journals.org

For instance, the oxidation of a similar hydroxyethyl (B10761427) group on a complex heterocyclic system to an acetaldehyde (B116499) derivative has been successfully achieved using a Swern oxidation protocol. google.com Another effective method is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). This system has been shown to be effective in the continuous flow oxidation of various alcohols, including heteroaromatic examples, to their corresponding aldehydes. acs.org

| Reaction | Reagent(s) | Product | Notes |

| Oxidation of primary alcohol to aldehyde | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | 2-(Isoxazol-3-yl)acetaldehyde | A common and mild method for selective oxidation. google.com |

| Oxidation of primary alcohol to aldehyde | TEMPO, NaOCl | 2-(Isoxazol-3-yl)acetaldehyde | Suitable for continuous flow processes. acs.org |

| Oxidation of secondary alcohol to ketone | Dess-Martin Periodinane | Corresponding ketone | A relevant method for the oxidation of secondary alcohols in related heterocyclic systems. beilstein-journals.org |

Alkylation and Esterification Reactions

The hydroxyl group of 2-Isoxazol-3-ylethanol can be readily alkylated to form ethers or esterified to form esters. Alkylation is typically achieved by treating the alcohol with an alkyl halide in the presence of a base. For example, the reaction with an alkyl halide can yield the corresponding ether derivative. clockss.org The Mitsunobu reaction, which involves triphenylphosphine (B44618) and a dialkyl azodicarboxylate, is another powerful method for forming ethers from alcohols.

Esterification can be carried out using various standard procedures. The reaction with an acyl chloride in the presence of a base or with a carboxylic acid under acidic catalysis or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N-diisopropylethylamine (DIEA) can produce the desired ester. The reduction of an isoxazole-3-carboxylate ester with a reducing agent like sodium borohydride (B1222165) can also be used to synthesize the corresponding alcohol. researchgate.net

| Reaction Type | Reagent(s) | Product | Reference |

| Ether Formation | Alkyl halide, Base | 2-(Isoxazol-3-yl)ethyl ether derivative | clockss.org |

| Ether Formation (Mitsunobu) | DIAD, PPh₃, Alcohol | 2-(Isoxazol-3-yl)ethyl ether derivative | |

| Esterification | Acetyl chloride, EDCI/DIEA in DCM | 2-(Isoxazol-3-yl)ethyl acetate (B1210297) |

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, contains a labile N-O bond that makes it susceptible to cleavage under certain conditions. This reactivity is a key feature in the synthetic utility of isoxazole derivatives, allowing for their transformation into other functionalized molecules.

Ring Opening Reactions and Mechanisms

The cleavage of the isoxazole ring can be induced by various means, including electron capture and nucleophilic attack, leading to a variety of acyclic products.

The capture of an electron by the isoxazole molecule can trigger the cleavage of the weak O-N bond, leading to the opening of the ring. nsf.gov This process is initiated by the electron entering the σ* lowest unoccupied molecular orbital (LUMO) of the isoxazole, which results in the dissociation of the O-N bond. nsf.gov The photodetachment of the resulting anion produces a neutral, ring-opened diradical species where the oxygen and nitrogen fragments are separated but remain electronically coupled through the rest of the opened ring. nsf.gov This diradical structure can exist in several electronic states, including triplet and singlet states. nsf.gov

The isoxazole ring can also be opened through nucleophilic attack. For instance, a ring-opening fluorination of isoxazoles has been developed where an electrophilic fluorination is followed by a nucleophilic attack of a fluoride (B91410) anion, leading to N-O bond cleavage and the formation of a tertiary fluorinated carbonyl compound. researchgate.netresearchgate.net

In other systems, such as isoxazolone derivatives, nucleophilic ring opening by amino acid amides has been observed. researchgate.net This reactivity highlights the potential for the isoxazole ring in 2-Isoxazol-3-ylethanol to be opened by various nucleophiles, which could proceed after initial activation of the ring or a side chain.

Substitution Reactions on the Isoxazole Ring

The isoxazole ring is generally considered a π-deficient aromatic system, which renders it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, such reactions are possible, and the regiochemical outcome is directed by the existing substituent. The isoxazole ring is relatively stable to oxidizing agents, acids, and bases, particularly when disubstituted. clockss.org

Electrophilic Substitution: Electrophilic attack on the isoxazole ring, such as nitration and halogenation, typically occurs at the C-4 position, which possesses the highest π-electron density. clockss.org The presence of the 3-(2-hydroxyethyl) group is not expected to alter this inherent regioselectivity significantly. However, the reaction conditions must be carefully chosen to avoid side reactions involving the hydroxyl group of the ethanol substituent. For instance, strong acids used in nitration could lead to dehydration of the side chain.

Nucleophilic Substitution: Direct nucleophilic substitution on the isoxazole ring is generally difficult unless an activating group, such as a nitro group, is present. rsc.org For instance, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) of the nitro group with various nucleophiles under mild conditions. rsc.org In the context of 2-Isoxazol-3-ylethanol, a synthetically viable route to introduce nucleophiles onto the ring would likely involve prior functionalization, such as halogenation at the C-4 position, followed by a palladium-catalyzed cross-coupling reaction. organic-chemistry.org

A summary of potential substitution reactions on the isoxazole ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(2-hydroxyethyl)isoxazole |

| Halogenation | ICl | 4-Iodo-3-(2-hydroxyethyl)isoxazole organic-chemistry.org |

| Cross-Coupling | Arylboronic acid, Pd catalyst (following halogenation) | 4-Aryl-3-(2-hydroxyethyl)isoxazole organic-chemistry.org |

Mechanistic Studies of Key Transformations

The mechanisms of reactions involving isoxazoles are a subject of detailed study, providing insights into their reactivity.

Mechanism of Electrophilic Substitution: The mechanism of electrophilic substitution on the isoxazole ring is analogous to that of other aromatic compounds. It involves the formation of a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion. The attack of the electrophile at the C-4 position leads to a more stable intermediate compared to attack at other positions, thus explaining the observed regioselectivity. clockss.org

Mechanism of Ring Opening and Expansion: Under certain conditions, the isoxazole ring can undergo cleavage. For example, the N-O bond is susceptible to reductive cleavage. Additionally, rhodium carbenoids can insert into the N-O bond of isoxazoles, leading to ring-expanded products like 4H-1,3-oxazines. nih.gov This process is proposed to proceed through the formation of an isoxazolium ylide intermediate, followed by a 1,2-shift. nih.gov

Mechanism of Cycloaddition for Isoxazole Synthesis: While not a transformation of 2-Isoxazol-3-ylethanol itself, the mechanism of its synthesis via 1,3-dipolar cycloaddition is fundamental. This reaction involves the concerted or stepwise addition of a nitrile oxide to an alkyne. Computational studies have suggested that for some metal-catalyzed versions, the mechanism may be non-concerted and involve metallacycle intermediates. organic-chemistry.org The regioselectivity of this cycloaddition determines the substitution pattern of the resulting isoxazole.

A simplified representation of the isoxazolium ylide formation in a ring expansion reaction is shown below:

This intermediate highlights the nucleophilic character of the isoxazole nitrogen, which can attack the electrophilic carbenoid. nih.gov

Derivatization and Structure Activity Relationship Sar Studies of 2 Isoxazol 3 Ylethanol Analogues

Synthesis of Substituted 2-Isoxazol-3-ylethanol Derivatives

Aryl and Heteroaryl Substitutions on the Isoxazole (B147169) Ring

The introduction of aryl and heteroaryl moieties onto the isoxazole ring has been a primary strategy for creating new analogues. A regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Another approach involves the cross-coupling reaction of isoxazolylsilanols with various aryl iodides, leading to the formation of 3,4,5-trisubstituted isoxazoles. nih.gov

A notable synthetic route to 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives begins with the reaction of propargyl alcohol with an aldoxime and sodium hypochlorite (B82951) to form (3-arylisoxazol-5-yl)methanol. nih.gov This intermediate is then oxidized to an aldehyde, which subsequently reacts with aniline (B41778) to form a Schiff's base. nih.gov The final quinoline-fused isoxazole is obtained by reacting the Schiff's base with various aldehydes containing an α-hydrogen, using molecular iodine as a catalyst. nih.gov

Furthermore, an environmentally friendly method for synthesizing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in an aqueous medium without a catalyst. nih.gov The use of ionic liquids has also been explored for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine. nih.gov

| Starting Materials | Reaction Conditions | Product | Reference |

| Terminal acetylenes, Nitrile oxides | Copper(I) catalyst | 3,5-disubstituted isoxazoles | nih.gov |

| Isoxazolylsilanols, Aryl iodides | Cross-coupling reaction | 3,4,5-trisubstituted isoxazoles | nih.gov |

| Propargyl alcohol, Aldoxime, NaOCl | DCM | (3-arylisoxazol-5-yl)methanol | nih.gov |

| (3-arylisoxazol-5-yl)aldehyde, Aniline | - | Schiff's base | nih.gov |

| Schiff's base, Aldehydes with α-hydrogen | Molecular iodine | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | nih.gov |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Aqueous medium | 5-arylisoxazole derivatives | nih.gov |

| β-diketones, Hydroxylamine | Ionic liquids | 3,5-disubstituted isoxazoles | nih.gov |

Fluoroalkylated Derivatives

Structure-activity relationship studies have indicated that the introduction of fluorine or trifluoromethyl groups at the fourth position of a phenyl ring attached to the isoxazole can enhance cytotoxic activity. nih.gov This highlights the importance of fluoroalkylation in the design of new 2-isoxazol-3-ylethanol derivatives with specific biological profiles. The synthesis of these derivatives often follows general methods for aryl-substituted isoxazoles, utilizing appropriately fluorinated starting materials.

Modifications of the Ethanol (B145695) Side Chain

Modifications to the ethanol side chain of 2-isoxazol-3-ylethanol have been explored to create novel analogues. One key intermediate, (3-arylisoxazol-5-yl)methanol, is synthesized from the reaction of propargyl alcohol with an aldoxime. nih.gov This methanol (B129727) derivative can be oxidized to the corresponding aldehyde, which serves as a versatile precursor for further functionalization. nih.gov For instance, a series of 2-isoxazol-3-yl-acetamide analogues have been designed and synthesized, demonstrating the feasibility of converting the ethanol moiety into an acetamide (B32628) group. nih.gov

Exploration of Novel Hybrid Structures

The creation of hybrid molecules by combining the 2-isoxazol-3-ylethanol scaffold with other heterocyclic rings has emerged as a promising strategy for developing compounds with unique chemical properties.

Isoxazolyl-triazolyl-ethanol Conjugates

Hybrid molecules incorporating both isoxazole and 1,2,3-triazole rings have been synthesized. researchgate.net A common approach involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link an isoxazole-containing fragment with a triazole precursor. researchgate.netnih.gov For example, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were synthesized via a click reaction between an azido-ethanone and a substituted ethynylbenzene, followed by reduction.

Novel isoxazole-triazole conjugates have also been efficiently synthesized from 3-formylchromone in a multi-step process. nih.gov The synthesis of these hybrid compounds often involves the initial, separate construction of the isoxazole and triazole precursors, followed by their conjugation. The 1,3-dipolar cycloaddition reaction is a key step in forming the 1,2,3-triazole ring from an azide (B81097) and an alkyne. nih.govmdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| Isoxazole with alkyne | Azide-containing molecule | CuAAC | Isoxazole-triazole hybrid | researchgate.net |

| 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Substituted ethynylbenzene | Click reaction, Reduction | 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol | |

| 3-formylchromone | - | Multi-step synthesis | Isoxazole-triazole conjugates | nih.gov |

Other Heterocycle-Fused Systems

The synthesis of isoxazoles fused with other heterocyclic systems has been achieved through various synthetic strategies. For instance, the reaction of heterocycle-substituted 2-isoxazoline-2-oxides with titanium tetrachloride can lead to the formation of novel heterocycle-fused furo[3,4-d]isoxazoles. clockss.org This method has been applied to furan- and pyrrole-substituted starting materials to yield tetrahydrofuran-fused and pyrrolidine-fused furo[3,4-d]isoxazoles, respectively. clockss.org

An intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions provides a route to isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives. nih.gov Furthermore, the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives represents another example of fusing a heteroaryl system to the isoxazole core. nih.gov

Structure-Biological Activity Relationship Hypotheses and Design Principles (Excluding Clinical Trial Data)

The development of potent and selective analogues of 2-isoxazol-3-ylethanol is guided by established structure-activity relationship (SAR) hypotheses and rational design principles. These principles focus on understanding how specific chemical modifications to the core structure influence its interaction with biological targets. The primary areas of investigation involve modifying substituents on the isoxazole ring and the side chain, as well as considering the molecule's three-dimensional shape, which is crucial for molecular recognition by target proteins.

Influence of Substituent Effects on Potential Biological Interactions

The core principle of SAR studies is that the biological activity of a compound is directly related to its chemical structure. For isoxazole-based compounds, including derivatives of 2-isoxazol-3-ylethanol, modifications to both the heterocyclic ring and its side chains play a vital role in modulating pharmacological effects. nih.gov The ethanol group, in particular, serves as a key functional handle for derivatization, allowing for systematic structural changes to explore and optimize biological interactions.

Research has shown that the type and position of substituents can dramatically alter the potency and selectivity of these analogues. For instance, studies on various isoxazole derivatives have demonstrated that the introduction of specific functional groups can enhance activity against different biological targets.

Key Findings from SAR Studies:

Halogenation: The addition of halogen atoms, such as chlorine (–Cl), bromine (–Br), or fluorine (–F), can significantly impact activity. In some series, electron-withdrawing groups like –F, –Cl, and –Br have been shown to be important for cytotoxic effects. nih.gov Specifically, an ortho-substituted bromo group on a phenyl ring attached to the isoxazole scaffold demonstrated valuable cytotoxic effects compared to other halogen-substituted analogues. nih.gov In other contexts, such as antibacterial agents, chlorine and nitro groups on a C-3 phenyl ring were found to enhance activity. ijpca.org

Electron-Donating Groups: Methoxy (B1213986) (–OCH₃) and dimethylamino (–N(CH₃)₂) groups, which are electron-donating, have also been correlated with increased biological potency. Studies on antibacterial isoxazole derivatives revealed that these groups on a C-5 phenyl ring enhanced their activity. ijpca.org Similarly, in certain antimitotic isoxazole derivatives, electron-donating groups like methoxy substituents on a benzene (B151609) ring were found to enhance anticancer activity. mdpi.com

Aromatic and Lipophilic Groups: The introduction of aryl (aromatic ring) substituents is a common strategy to enhance binding affinity, often through hydrophobic or π–π stacking interactions with the target protein. rsc.org For example, in a series of antiplasmodial 1,2,5-oxadiazoles (an isomer of isoxazole), the substitution pattern on a 4-phenyl moiety strongly dictated activity and selectivity. mdpi.com An analogue with a 3-ethoxy-4-methoxyphenyl group showed particularly high potency and a promising selectivity index. mdpi.com

Side Chain Modification: Derivatization of the ethanol side chain of the 2-isoxazol-3-ylethanol scaffold can lead to profound changes in activity. Converting the alcohol to an acetamide, for instance, has been explored in the development of Heat Shock Protein 90 (HSP90) inhibitors with anti-HIV activity. nih.govresearchgate.net This modification allows for the introduction of various substituents on the amide nitrogen, providing another avenue for SAR exploration and optimization.

The following interactive table summarizes the observed effects of different substituents on the biological activity of various isoxazole-containing scaffolds, which informs the design principles for 2-isoxazol-3-ylethanol analogues.

These findings underscore a key design principle: the electronic properties (electron-donating vs. electron-withdrawing) and steric properties (size and shape) of substituents are critical determinants of biological activity. nih.gov Further development of potent analogues often requires systematic modification at multiple positions on both the isoxazole ring and any attached moieties. nih.gov

Conformational Analysis and Molecular Recognition Hypotheses

Beyond the two-dimensional structure, the three-dimensional arrangement of atoms (conformation) of a molecule is paramount for its ability to bind to a biological target. Molecular recognition, the process by which a molecule binds specifically to a receptor or enzyme, is highly dependent on the molecule's shape and its ability to adopt a "bioactive conformation" that is complementary to the binding site. mdpi.com

The ethanol side chain in 2-isoxazol-3-ylethanol provides significant conformational flexibility. While this flexibility can be advantageous, allowing the molecule to adapt to different binding pockets, it can also be a drawback, as the molecule may spend considerable time in inactive conformations, leading to a loss of binding energy (an "entropic penalty").

Design Principles Based on Conformation:

Conformational Restriction: A central hypothesis in drug design is that restricting a molecule's flexibility to favor its bioactive conformation can lead to increased potency and selectivity. This can be achieved by introducing cyclic structures, double bonds, or bulky groups that limit bond rotation.

Role of Specific Interactions: The conformation of a molecule is often stabilized by specific non-covalent interactions, such as intramolecular hydrogen bonds. rsc.orgacs.org For example, studies on oxazole-containing amino acids have shown that a specific conformation (β2) is stabilized by an intramolecular N–H···N hydrogen bond, which predominates in less polar environments. acs.org The design of new analogues can seek to incorporate features that promote such stabilizing interactions to lock the molecule into a desired shape.

Target-Based Design: Computational methods like molecular docking and molecular dynamics are used to predict how different analogues will bind to a target protein. mdpi.com These simulations help visualize the binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts. For example, the oxygen atom of an isoxazole ring has been shown to form hydrogen bonds with serine residues in certain protein targets. rsc.org This information guides the design of new molecules with optimized geometries for tighter binding.

Spectroscopic and Advanced Analytical Characterization of 2 Isoxazol 3 Ylethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Isoxazol-3-ylethanol, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, 2-Isoxazol-3-ylethanol, the spectrum is expected to show distinct signals for the isoxazole (B147169) ring protons and the ethanol (B145695) sidechain. The proton on C4 of the isoxazole ring typically appears as a singlet, as does the proton on C5. mdpi.com The two methylene (B1212753) groups (-CH₂-) of the ethanol sidechain would likely appear as two triplets due to spin-spin coupling with each other. The hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For 2-Isoxazol-3-ylethanol, five unique signals are expected. The three carbons of the isoxazole ring (C3, C4, and C5) resonate at characteristic chemical shifts, which are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. rsc.orgrsc.org The two carbons of the ethanol sidechain will appear in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group will be deshielded (shifted downfield) compared to the terminal carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Isoxazol-3-ylethanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 (isoxazole) | ~6.0 - 6.5 | - |

| H-5 (isoxazole) | ~8.2 - 8.6 | - |

| -CH₂- (adjacent to ring) | ~2.9 - 3.2 | ~28 - 32 |

| -CH₂- (adjacent to OH) | ~3.8 - 4.1 | ~59 - 63 |

| -OH | Variable (broad s) | - |

| C-3 (isoxazole) | - | ~160 - 165 |

| C-4 (isoxazole) | - | ~100 - 105 |

Note: These are estimated values based on general principles and data for substituted isoxazoles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of 2-Isoxazol-3-ylethanol would display characteristic absorption bands for both the isoxazole ring and the hydroxyl group.

The isoxazole ring exhibits several characteristic vibrations, including C=N, C=C, and N-O stretching. rjpbcs.com Studies on various isoxazole derivatives show typical peaks for N-O stretching around 1150 cm⁻¹, C-N stretching near 1270 cm⁻¹, and C-O stretching of the ring around 1070 cm⁻¹. rjpbcs.com The ethanol sidechain is primarily identified by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. A C-O stretching band for the alcohol is also expected around 1050 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-Isoxazol-3-ylethanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 (Broad) |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2850 |

| C=N Stretch | Isoxazole Ring | ~1600 - 1500 |

| C-N Stretch | Isoxazole Ring | ~1270 |

| N-O Stretch | Isoxazole Ring | ~1150 |

Mass Spectrometry (MS and LCMS/GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is invaluable for determining the molecular weight of a compound and providing structural information based on its fragmentation patterns.

For 2-Isoxazol-3-ylethanol (molecular weight: 113.11 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. Alcohols often undergo characteristic fragmentation pathways, including dehydration and alpha-cleavage. libretexts.orgyoutube.com

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would lead to a fragment ion at m/z = 95 ([M-18]⁺). libretexts.orgyoutube.com

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For 2-Isoxazol-3-ylethanol, this would be the bond between the isoxazole ring and the ethanol sidechain. This cleavage can result in a resonance-stabilized isoxazolylmethyl cation at m/z = 97 or a CH₂OH⁺ fragment at m/z = 31. libretexts.orgyoutube.com The peak at m/z 31 is often a strong indicator of a primary alcohol. youtube.com

Ring Fragmentation: The isoxazole ring itself can fragment, although the specific pathways can be complex.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Isoxazol-3-ylethanol

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 113 | [C₅H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 95 | [C₅H₅NO]⁺ | M - H₂O (Dehydration) |

| 97 | [C₄H₄NO]⁺ | M - CH₂OH (Alpha-Cleavage) |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. wikipedia.org The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to confirm its elemental composition and purity. clariant.com For a synthesized compound, the experimental values should agree with the theoretical values to within ±0.4%.

The molecular formula for 2-Isoxazol-3-ylethanol is C₅H₇NO₂. Based on this formula, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of 2-Isoxazol-3-ylethanol (C₅H₇NO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 53.09% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 6.24% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.38% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 28.29% |

| Total | | | 113.116 | 100.00% |

Single-Crystal X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering unequivocal proof of a molecule's structure and stereochemistry. nih.gov

For novel isoxazole derivatives, obtaining a suitable single crystal allows for the absolute confirmation of the connectivity and geometry of the molecule. mdpi.com In the case of 2-Isoxazol-3-ylethanol, an X-ray crystal structure would confirm:

The planarity of the five-membered isoxazole ring.

The precise bond lengths of the C-C, C-N, C-O, and N-O bonds within the heterocyclic ring.

The bond angle between the isoxazole ring and the ethanol substituent.

The conformation of the ethanol sidechain in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

While a specific crystal structure for the parent 2-Isoxazol-3-ylethanol was not found in the search results, the technique has been widely applied to characterize various complex isoxazole derivatives, confirming its utility in this chemical class. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed in the analysis of isoxazole derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For compounds like 2-Isoxazol-3-ylethanol, which possess moderate polarity, reversed-phase HPLC is the most common method. vedomostincesmp.ru This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. vedomostincesmp.ru By monitoring the eluent with a UV detector (as the isoxazole ring is UV-active), the purity of the sample can be determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. 2-Isoxazol-3-ylethanol may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase volatility. The separation is achieved on a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC provides high-resolution separation and is an excellent method for assessing the presence of volatile impurities.

Computational and Theoretical Studies of 2 Isoxazol 3 Ylethanol

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, including isoxazole (B147169) derivatives.

DFT calculations are instrumental in elucidating the electronic properties of 2-Isoxazol-3-ylethanol. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For 2-Isoxazol-3-ylethanol, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group, indicating sites prone to electrophilic attack. Electron-deficient regions, susceptible to nucleophilic attack, would also be identified.

Table 1: Illustrative Quantum Chemical Parameters for 2-Isoxazol-3-ylethanol Calculated via DFT

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

DFT methods are highly effective for simulating spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for 2-Isoxazol-3-ylethanol can be performed.

By comparing the computed spectra with experimental data, a detailed assignment of vibrational modes and NMR signals can be achieved. For instance, the calculated IR spectrum would show characteristic peaks corresponding to the O-H stretch of the alcohol, C=N stretching of the isoxazole ring, and N-O bond vibrations, providing a theoretical basis for experimental findings.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in 2-Isoxazol-3-ylethanol

| Functional Group Vibration | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3550 | 3500 |

| C-H Stretch (Aliphatic) | 2950 | 2945 |

| C=N Stretch (Isoxazole) | 1610 | 1605 |

| N-O Stretch (Isoxazole) | 1420 | 1415 |

Note: The values in this table are for illustrative purposes to show the correlation between theoretical simulations and experimental results.

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the behavior of molecules over time, providing insights into their dynamic nature and interactions.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 2-Isoxazol-3-ylethanol. These simulations model the atomic movements over time, revealing the molecule's flexibility, preferred shapes (conformations), and the energy barriers between them. For 2-Isoxazol-3-ylethanol, key areas of flexibility would include the rotation around the C-C bond connecting the ethanol (B145695) side chain to the isoxazole ring. Understanding the conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Molecular simulations are essential for predicting how 2-Isoxazol-3-ylethanol might interact with other molecules, such as solvent molecules or biological macromolecules like enzymes. Techniques like molecular docking can predict the preferred binding orientation of the molecule within a protein's active site. MD simulations can further refine this by showing the stability of the protein-ligand complex and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For 2-Isoxazol-3-ylethanol, the hydroxyl group and the heteroatoms in the isoxazole ring are potential sites for forming hydrogen bonds, which are critical for molecular recognition.

Table 3: Potential Intermolecular Interactions for 2-Isoxazol-3-ylethanol

| Type of Interaction | Potential Site on Molecule |

| Hydrogen Bond Donor | Hydroxyl (-OH) group |

| Hydrogen Bond Acceptor | Oxygen and Nitrogen atoms of the isoxazole ring, Oxygen of the hydroxyl group |

| Hydrophobic Interactions | Ethyl backbone, C-H bonds of the isoxazole ring |

| π-π Stacking | Isoxazole ring with other aromatic systems |

Quantitative Structure-Activity Relationship (QSAR) Modeling (without human data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. A QSAR model could be developed for a series of isoxazole derivatives, including 2-Isoxazol-3-ylethanol, to predict their activity against a non-human target, such as a specific enzyme or microbial strain.

The process involves several steps:

Data Set Selection: A training set of isoxazole compounds with known activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, or topological properties.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

Such a model could guide the design of new isoxazole derivatives with enhanced desired properties by predicting their activity before synthesis, thus saving time and resources.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Hydrophobicity, size, polarizability |

| Electronic | Partial Charges, Dipole Moment | Electron distribution, polarity |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape |

| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Three-dimensional structure and size |

: Molecular Docking and Dynamics Simulations in Target Interaction Research

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the interactions between small molecules like 2-Isoxazol-3-ylethanol and their biological targets. These in-silico techniques provide insights into binding affinities, modes of interaction, and the dynamic behavior of the ligand-protein complex, thereby guiding the rational design of more potent and selective derivatives. Research on isoxazole-containing compounds has utilized these simulations to explore their potential as inhibitors for a range of biological targets, including enzymes and receptors involved in inflammation and cancer. nih.govnih.govnih.gov

Molecular docking studies with various isoxazole derivatives have been conducted to predict their binding orientation within the active sites of target proteins. nih.govnih.gov For instance, simulations have been performed to understand the interaction of isoxazole compounds with targets such as Heat shock protein 90 (Hsp90), Cyclooxygenase (COX) enzymes, Triggering Receptors Expressed on Myeloid cells-1 (TREM-1), and Nucleotide-binding domain, Leucine-rich-containing family, Pyrin domain-containing-3 (NLRP3). nih.govnih.gov These studies are crucial for elucidating the structural basis of inhibition and for the structure-activity relationship (SAR) analysis. Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted binding pose and to observe the dynamic changes in the complex over time. nih.govnih.gov

Ligand-Target Binding Site Analysis

The analysis of the ligand-target binding site reveals the specific molecular interactions that stabilize the complex. For isoxazole derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the target's active site.

In studies of 3,4-disubstituted isoxazole derivatives as potential Hsp90 inhibitors, molecular docking identified critical interactions within the Hsp90 pocket. nih.gov Key amino acid residues found to interact with these compounds include Asp58, Asp93, Asn51, Met98, Thr184, and Val150. nih.gov Similarly, docking studies of isoxazole-carboxamide derivatives against COX enzymes highlighted specific binding interactions. The 3,4-dimethoxy substitution on a phenyl ring, combined with a chlorine atom on another, was observed to position the 5-methyl-isoxazole ring towards a secondary binding pocket, facilitating ideal interactions with the COX-2 enzyme. nih.gov

When an isoxazole derivative was investigated as a potential inhibitor for Beta-secretase 1 (BACE1), modeling suggested that the methyl-substituted isoxazole could fit into a lipophilic pocket (S2') exposed by the movement of a protein flap. nih.gov The methyl group on the isoxazole ring was predicted to fill a small lipophilic pocket formed by the residues Ser35, Tyr198, and Ile126. nih.gov This highlights the importance of specific substitutions on the isoxazole ring for achieving potent and selective target binding.

Table 1: Summary of Key Binding Interactions for Isoxazole Derivatives with Various Targets

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| Hsp90 | Asn51, Asp58, Asp93, Met98, Thr184, Val150 | Hydrogen Bonding, Hydrophobic |

| COX-2 | Not explicitly listed | Hydrophobic (interaction with secondary pocket) |

Conformational Changes Upon Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the target protein. These changes are crucial for biological function and can be investigated using molecular dynamics simulations.

For isoxazole derivatives targeting Hsp90, MD simulations have been used to confirm the stability of the ligand within the protein's binding site and to analyze its affinity for the target. nih.gov These simulations can reveal how the protein structure adapts to accommodate the ligand, which is essential for the molecule to exert its inhibitory effect. nih.gov

In the context of BACE1 inhibition, the binding of a fluoromethyl-substituted precursor to the isoxazole series forced a key tyrosine residue (Tyr71) in the protein flap to adopt an "out" conformation. nih.gov This movement exposed a new lipophilic pocket, which was then exploited in the design of subsequent inhibitors, including the methyl-isoxazole analogue. nih.gov The X-ray crystal structure of a closely related pyrazole analogue confirmed this binding mode and the movement of Tyr71, demonstrating how ligand binding can induce significant and functionally important conformational shifts in the target protein. nih.gov

Molecular dynamics simulations have also been employed to study the change in the dynamicity of the protein backbone after the binding of isoxazole-carboxamide derivatives to COX enzymes, providing a deeper understanding of the inhibitory mechanism. nih.gov These computational approaches are invaluable for visualizing and understanding the dynamic nature of molecular recognition at the atomic level.

Applications and Role in Advanced Chemical Synthesis

2-Isoxazol-3-ylethanol as a Precursor in Complex Molecule Synthesis

The isoxazole (B147169) ring is a privileged structure in medicinal chemistry and can be synthetically transformed into other important functional groups. espublisher.combeilstein-journals.org For instance, the N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions, providing a pathway to synthesize valuable intermediates like γ-amino alcohols and β-hydroxycarbonyl compounds. beilstein-journals.org While specific literature detailing 2-Isoxazol-3-ylethanol as a direct precursor is limited, its structure is emblematic of isoxazole-containing starting materials used for building complex molecules.

The ethanol (B145695) side chain can be readily oxidized to the corresponding carboxylic acid, (isoxazol-3-yl)acetic acid, or converted into a leaving group (e.g., a tosylate or halide). These modifications open pathways for nucleophilic substitution or coupling reactions, allowing for the extension of the carbon skeleton and the incorporation of the isoxazole-ethyl fragment into larger, more complex molecular architectures. The synthesis of new isoxazole derivatives is a key area of research for developing novel therapeutic agents. unife.itmdpi.com

Intermediates in Heterocycle Synthesis

The isoxazole scaffold is a cornerstone in the synthesis of other heterocyclic systems. Through ring-opening and rearrangement reactions, the isoxazole core can be converted into pyrimidines, pyridines, and other nitrogen-containing heterocycles. The synthesis of fused isoxazoles, where the isoxazole ring is annulated with another ring system, is a common strategy to create novel chemical entities with diverse biological activities. mdpi.commdpi.com

Key synthetic strategies for forming isoxazole rings often involve 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. nih.govmdpi.com 2-Isoxazol-3-ylethanol itself can be synthesized via such methods, for example, by the cycloaddition of a nitrile oxide with 3-butyn-1-ol. Once formed, the functional groups of 2-Isoxazol-3-ylethanol can be used to build subsequent heterocyclic rings. The hydroxyl group can be transformed into a variety of functional groups that can participate in cyclization reactions, making it a valuable intermediate for constructing fused heterocyclic systems.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide and Alkyne/Alkene | Most common method; can be highly regioselective. | nih.govmdpi.com |

| Condensation/Cyclization | 1,3-Diketone and Hydroxylamine (B1172632) | Classic method for forming the isoxazole core. | nih.govwikipedia.org |

| Microwave-Induced Synthesis | Aldehydes, Hydroxylamine, Ethyl Acetoacetate (B1235776) | Solvent-free, rapid synthesis of isoxazolones. | nih.gov |

| Flow Chemistry | Aldehydes, Hydroxylamine | Efficient, multi-step synthesis in a continuous process. | researchgate.net |

Research into Materials Science Applications (e.g., Liquid Crystals, Polymers)

Isoxazole derivatives have garnered attention in materials science for their potential applications in polymers and organic semiconductors. researchgate.netblucher.com.br The rigid, polar nature of the isoxazole ring can impart desirable properties, such as thermal stability and specific electronic characteristics, to materials. Research has demonstrated the synthesis of polymers with pendant isoxazole rings. rsc.org

A relevant study showcases the preparation of 3,5-dimethyl-4-vinylisoxazole, a polymerizable monomer, from 1-(3,5-dimethylisoxazol-4-yl)ethanol. rsc.org This process involves the dehydration of the ethanol side chain to form a vinyl group. This example strongly suggests that 2-Isoxazol-3-ylethanol could serve as a precursor for a corresponding vinylisoxazole monomer, which could then be polymerized to create novel materials. Such polymers could find applications as organic semiconductors, specialty plastics, or components in liquid crystal displays. researchgate.net The synthesis of polyisoxazoles from bio-based feedstocks like fatty acids is also an emerging area of research, highlighting the versatility of this heterocycle in polymer chemistry. rsc.org

Investigative Roles in Catalysis

In the field of catalysis, heterocyclic compounds are frequently employed as ligands that coordinate with metal centers to modulate their catalytic activity. Isoxazole derivatives have been successfully used to form palladium complexes that are highly active catalysts in cross-coupling reactions, such as the Suzuki reaction. rcsi.scienceresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The nitrogen and oxygen atoms of the isoxazole ring in 2-Isoxazol-3-ylethanol can act as coordination sites for a metal atom. Furthermore, the hydroxyl group of the ethanol side chain could also participate in metal coordination, potentially forming a bidentate or tridentate ligand. Such isoxazole-based palladium catalysts have shown high efficacy, particularly in aqueous media, which aligns with the principles of green chemistry. rcsi.scienceresearchgate.net While the direct use of 2-Isoxazol-3-ylethanol as a ligand has not been extensively documented, its structure is representative of the functionalized isoxazoles investigated for creating novel and efficient catalysts. nih.gov

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium-Isoxazole Complexes | Suzuki Cross-Coupling | High activity in aqueous and aqueous-alcohol media. | researchgate.net |

| Palladium-Isothiazole Complexes | Cross-Coupling Reactions | Effective in environmentally friendly solvents. | rcsi.science |

| Isoxazole-4-boronic acid pinacol (B44631) ester | Domino Suzuki Coupling | Enables one-pot cyanomethylation of aryl halides. | nih.gov |

Applications in Agricultural Chemical Research (Fungicides, Insecticides)

The isoxazole ring is a prominent scaffold in the development of modern agrochemicals. researchgate.net Numerous compounds containing this heterocycle exhibit potent fungicidal, herbicidal, and insecticidal activities. wikipedia.orgresearchgate.net For example, isoxaben (B1672637) is a well-known herbicide, and various patented isoxazole derivatives have been developed for use as fungicides to protect crops from fungal infestations. wikipedia.orggoogle.com

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the isoxazole ring. The 2-Isoxazol-3-ylethanol structure provides a basic framework that can be chemically modified to create a library of new derivatives for screening in agricultural applications. The hydroxyl group can be esterified or etherified with various moieties to explore structure-activity relationships (SAR). For instance, research on isoxazole derivatives has led to the identification of compounds with significant insecticidal activity against pests like the pulse beetle, Callosobruchus chinensis. semanticscholar.org The development of novel isoxazole-based antifungals is also an active area of research to combat the emergence of resistant fungal strains. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For isoxazole (B147169) derivatives, traditional synthetic methods often involve challenges such as harsh reaction conditions and the use of hazardous solvents. nih.gov Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 2-Isoxazol-3-ylethanol and its derivatives.

Key areas for exploration include:

Continuous-Flow Synthesis: Flow chemistry offers enhanced safety, better process control, and scalability. rsc.org The development of a continuous-flow process for the synthesis of 2-Isoxazol-3-ylethanol could lead to higher yields and purity while minimizing waste. rsc.org

Ultrasonic and Microwave-Assisted Synthesis: Sonochemistry and microwave irradiation have emerged as powerful tools for accelerating organic reactions, often leading to shorter reaction times and improved yields under milder conditions. nih.gov Investigating these techniques for the synthesis of the isoxazole ring in 2-Isoxazol-3-ylethanol could provide a more sustainable alternative to conventional heating. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a hallmark of green chemistry. Future studies could explore enzymatic routes for the stereoselective synthesis of chiral derivatives of 2-Isoxazol-3-ylethanol, a critical aspect for pharmaceutical applications.

Use of Greener Solvents: Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of 2-Isoxazol-3-ylethanol would significantly reduce the environmental impact of its production. rsc.org

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Continuous-Flow Synthesis | Improved safety, scalability, and yield | Development of a continuous one-pot method for triazole ring construction applicable to isoxazoles. rsc.org |